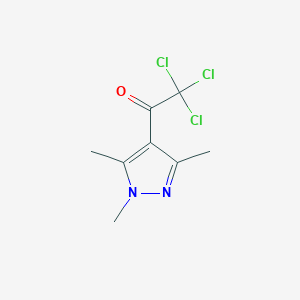
(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl
Übersicht
Beschreibung
(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of a thiophene ring adds to its chemical diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with pyrrolidine precursors. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) or elemental sulfur.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine core but differ in the functional groups attached to the ring.
Thiophene derivatives: Compounds like thiophene sulfoxide and thiophene sulfone have similar structures but differ in their oxidation states.
Uniqueness
(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl is unique due to the combination of the thiophene ring and the pyrrolidine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
(3R,4R)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBLQBHDFDDJO-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)
![(5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)amine](/img/structure/B1456067.png)




![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1456074.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)


![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
